
(4S)-4-Hydroxy-3-methylidenehexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Hydroxy-3-methylidenehexan-2-one, also known as HDMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines, resulting in the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (4S)-4-Hydroxy-3-methylidenehexan-2-one exhibits significant antioxidant and anti-inflammatory effects in vitro and in vivo. (4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to protect against oxidative stress-induced cell death, reduce inflammation in animal models of colitis, and improve cognitive function in aging mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4S)-4-Hydroxy-3-methylidenehexan-2-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that (4S)-4-Hydroxy-3-methylidenehexan-2-one is relatively expensive compared to other chiral building blocks, which may limit its widespread use in organic synthesis.
Zukünftige Richtungen
Future research on (4S)-4-Hydroxy-3-methylidenehexan-2-one could focus on its potential applications in the development of natural health products, as well as its use as a precursor for the synthesis of pharmaceuticals. Additionally, further studies could investigate the potential of (4S)-4-Hydroxy-3-methylidenehexan-2-one in the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
(4S)-4-Hydroxy-3-methylidenehexan-2-one can be synthesized through the reaction of 4-hydroxy-3-methylbut-2-en-1-yl acetate with methylmagnesium bromide in the presence of a copper catalyst. This method has been optimized to yield high purity (4S)-4-Hydroxy-3-methylidenehexan-2-one with a yield of up to 85%.
Wissenschaftliche Forschungsanwendungen
(4S)-4-Hydroxy-3-methylidenehexan-2-one has been studied for its potential applications in various fields, including as a flavoring agent, a precursor for the synthesis of pharmaceuticals, and as a chiral building block for organic synthesis. Additionally, (4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the development of natural health products.
Eigenschaften
CAS-Nummer |
151061-58-4 |
|---|---|
Produktname |
(4S)-4-Hydroxy-3-methylidenehexan-2-one |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-3-methylidenehexan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m0/s1 |
InChI-Schlüssel |
QJDSREBWOROHEM-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@@H](C(=C)C(=O)C)O |
SMILES |
CCC(C(=C)C(=O)C)O |
Kanonische SMILES |
CCC(C(=C)C(=O)C)O |
Synonyme |
2-Hexanone, 4-hydroxy-3-methylene-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



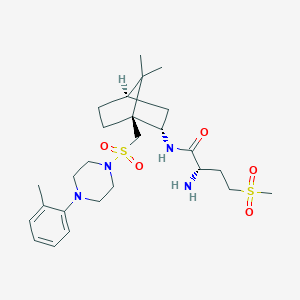

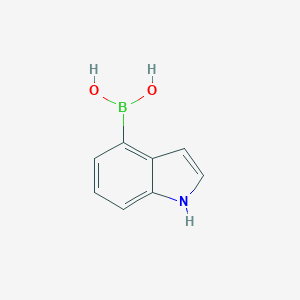
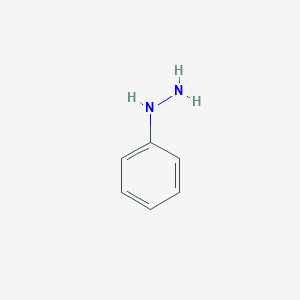
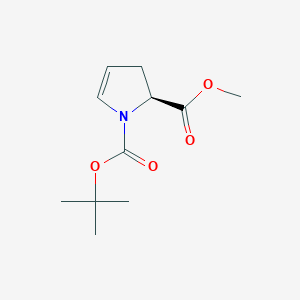
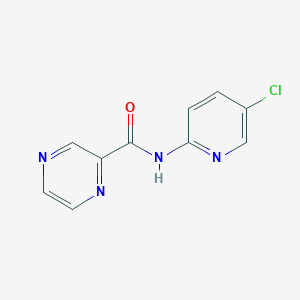
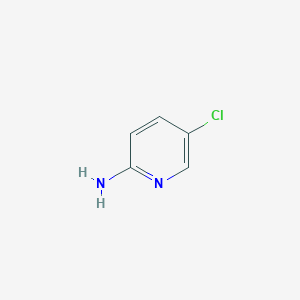
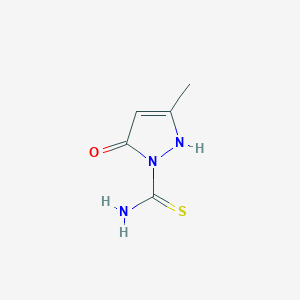


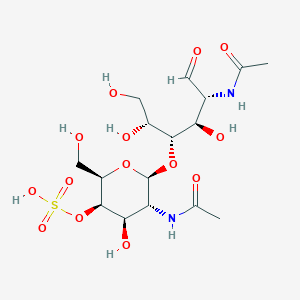


![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)